REACTION_CXSMILES
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FC(F)(F)C(O)=O.CC([NH:12][S:13]([C:16]1[C:21]([S:22]([CH2:25][CH3:26])(=[O:24])=[O:23])=[CH:20][CH:19]=[CH:18][N:17]=1)(=[O:15])=[O:14])(C)C>>[CH2:25]([S:22]([C:21]1[C:16]([S:13]([NH2:12])(=[O:14])=[O:15])=[N:17][CH:18]=[CH:19][CH:20]=1)(=[O:24])=[O:23])[CH3:26]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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product
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Quantity
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9 g
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Type
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reactant
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Smiles
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CC(C)(C)NS(=O)(=O)C1=NC=CC=C1S(=O)(=O)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)S(=O)(=O)C=1C(=NC=CC1)S(=O)(=O)N
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |